Brl 39123A; brl 39123D
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Overview
Description
Penciclovir (sodium) is a synthetic acyclic guanine derivative with antiviral activity. It is primarily used for the treatment of various herpes simplex virus infections, including herpes simplex virus type 1 and herpes simplex virus type 2. Penciclovir (sodium) is known for its low toxicity and good selectivity, making it a valuable nucleoside analogue in antiviral therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of penciclovir involves several key steps:
Alkylation: 2-amino-6-chloropurine is alkylated with bromopropane triethyl ester under alkaline conditions to introduce the N-9 site side chain.
Decarboxylation: The resulting product undergoes decarboxylation in a methanol solution of sodium methoxide.
Ester Exchange: Ester exchange is performed to produce 2-amino-6-chloro-9-(3,3-dimethoxycarbonyl-1-propyl)purine.
Reduction: Sodium borohydride is used to reduce the product to 2-amino-6-chloro-9-(3-hydroxymethyl-4-hydroxy-1-butyl)purine.
Hydrolysis: The final product is obtained by direct hydrolysis under acidic conditions.
Industrial Production Methods
The industrial production of penciclovir involves optimizing the above synthetic route to ensure high yield and purity. The process includes:
- Pre-dispersing the raw material of penciclovir.
- Using high-speed homogenizing heads to maintain small granularity.
- Adding sodium dodecyl sulfate for solubilizing and uniform dispersion.
- Combining aqueous phase material with the rest of the cream in an emulsification kettle to avoid water-oil separation .
Chemical Reactions Analysis
Penciclovir undergoes various chemical reactions, including:
Phosphorylation: In cells infected with herpes simplex virus, viral thymidine kinase phosphorylates penciclovir to a monophosphate form.
Inhibition of Viral DNA Polymerase: The triphosphate form of penciclovir selectively inhibits viral DNA polymerase by competing with deoxyguanosine triphosphate.
Scientific Research Applications
Penciclovir has a wide range of scientific research applications:
Chemistry: Used in the development of antiviral drugs and formulations.
Biology: Studied for its interactions with viral enzymes and cellular pathways.
Medicine: Applied in the treatment of herpes simplex virus infections, including cold sores and genital herpes.
Industry: Utilized in the production of topical creams and ointments for antiviral therapy
Mechanism of Action
Penciclovir exerts its antiviral effects through the following mechanism:
Phosphorylation: Viral thymidine kinase phosphorylates penciclovir to a monophosphate form.
Conversion to Triphosphate: Cellular kinases convert the monophosphate form to penciclovir triphosphate.
Inhibition of Viral DNA Polymerase: Penciclovir triphosphate inhibits viral DNA polymerase, impairing the virus’s ability to replicate within the cell
Comparison with Similar Compounds
Penciclovir is similar to other nucleoside analogues, such as acyclovir. it has some unique features:
Longer Intracellular Half-Life: Penciclovir triphosphate persists within the cell for a longer time compared to acyclovir, resulting in higher intracellular concentrations.
Similar Compounds
Acyclovir: Another nucleoside analogue used for the treatment of herpes simplex virus infections.
Famciclovir: A prodrug of penciclovir with improved oral bioavailability.
Properties
Molecular Formula |
C10H14N5NaO3 |
---|---|
Molecular Weight |
275.24 g/mol |
IUPAC Name |
sodium;2-(hydroxymethyl)-4-(2-imino-6-oxo-5H-purin-9-yl)butan-1-olate |
InChI |
InChI=1S/C10H14N5O3.Na/c11-10-13-8-7(9(18)14-10)12-5-15(8)2-1-6(3-16)4-17;/h5-7,16H,1-4H2,(H2,11,14,18);/q-1;+1 |
InChI Key |
NCJQFODWDKHGIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2C(=O)NC(=N)N=C2N1CCC(CO)C[O-].[Na+] |
Origin of Product |
United States |
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